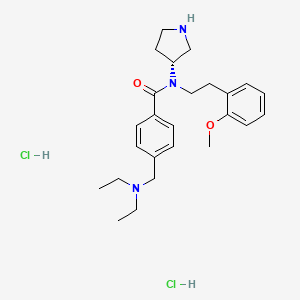
PF429242 (dihydrochloride)
描述
PF429242 (dihydrochloride) is a novel synthetic compound that has recently been developed as a potential therapeutic agent for a variety of diseases and disorders. This molecule is a structural isomer of the naturally occurring compound, dihydrochloride, and is characterized by its ability to selectively bind to and activate G-protein-coupled receptors (GPCRs). PF429242 has been studied extensively in preclinical studies and has demonstrated promising results in the treatment of various diseases and disorders.
作用机制
Target of Action
PF429242 dihydrochloride is a reversible, competitive inhibitor of the sterol regulatory element-binding protein (SREBP) site 1 protease . This protease, also known as S1P, plays a crucial role in the regulation of lipid homeostasis by controlling the activation of SREBPs, which are transcription factors that regulate the expression of genes involved in the synthesis of cholesterol, fatty acids, and triglycerides .
Mode of Action
PF429242 dihydrochloride interacts with its target, S1P, by competitively inhibiting its activity . This inhibition prevents the proteolytic activation of SREBPs, thereby reducing the expression levels of hepatic SREBP target genes .
Biochemical Pathways
The primary biochemical pathway affected by PF429242 dihydrochloride is the lipid synthesis pathway . By inhibiting S1P, PF429242 dihydrochloride reduces the activation of SREBPs, leading to a decrease in the expression of genes involved in the synthesis of cholesterol and fatty acids . This results in lower rates of cholesterol and fatty acid synthesis .
Result of Action
The molecular and cellular effects of PF429242 dihydrochloride’s action include a reduction in the expression levels of hepatic SREBP target genes and lower rates of cholesterol and fatty acid synthesis . This can lead to changes in lipid homeostasis within the cell. Additionally, PF429242 dihydrochloride has been shown to have antiviral activity, with potent effects against prototypic arenavirus lymphocytic choriomeningitis virus (LCMV) and LASV in cultured cells .
Action Environment
The efficacy and stability of PF429242 dihydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and DMSO suggests that its action could be influenced by the solvent environment.
生化分析
Biochemical Properties
PF429242 dihydrochloride plays a significant role in biochemical reactions. It interacts with the SREBP site 1 protease, a crucial enzyme involved in lipid metabolism . The compound acts as a competitive inhibitor, meaning it competes with the substrate for the active site of the enzyme .
Cellular Effects
PF429242 dihydrochloride has notable effects on various types of cells and cellular processes. In HepG2 cells, it inhibits cholesterol synthesis, with an IC50 of 0.5 μM . It also down-regulates the signal from an SRE-luciferase reporter gene in human embryonic kidney 293 cells and the expression of endogenous SREBP target genes in cultured HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of PF429242 dihydrochloride involves its binding interactions with biomolecules and its influence on gene expression. As a competitive inhibitor of SREBP site 1 protease, it binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of PF429242 dihydrochloride change over time. In mice treated with the compound for 24 hours, the expression of hepatic SREBP target genes is suppressed, and the hepatic rates of cholesterol and fatty acid synthesis are reduced .
Metabolic Pathways
PF429242 dihydrochloride is involved in the metabolic pathway of lipid metabolism, specifically in the regulation of cholesterol synthesis . It interacts with the SREBP site 1 protease, an enzyme that plays a crucial role in this pathway .
属性
IUPAC Name |
4-(diethylaminomethyl)-N-[2-(2-methoxyphenyl)ethyl]-N-[(3R)-pyrrolidin-3-yl]benzamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2.2ClH/c1-4-27(5-2)19-20-10-12-22(13-11-20)25(29)28(23-14-16-26-18-23)17-15-21-8-6-7-9-24(21)30-3;;/h6-13,23,26H,4-5,14-19H2,1-3H3;2*1H/t23-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSUZWFZKTIOWTI-MQWQBNKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)C3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=CC=C(C=C1)C(=O)N(CCC2=CC=CC=C2OC)[C@@H]3CCNC3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


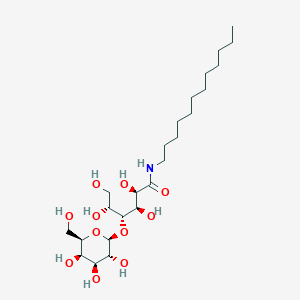
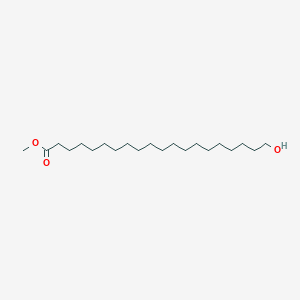
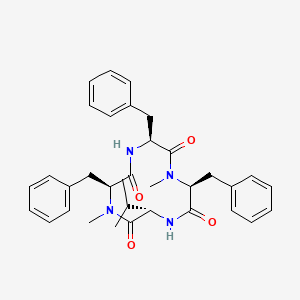
![[R-[R*,S*-(E)]]-4-hydroxy-7-(1-hydroxy-2-hexadecenyl)-N,N,N-trimethyl-9-oxo-3,5-dioxa-8-aza-4-phosphatetracosan-1-aminium-9-13C,4-oxide,innersalt](/img/structure/B3026321.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-pentadecanamide](/img/structure/B3026322.png)
![N-[(1S,2R,3E)-1-[(beta-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecenyl]-octadecanamide-d35](/img/structure/B3026323.png)
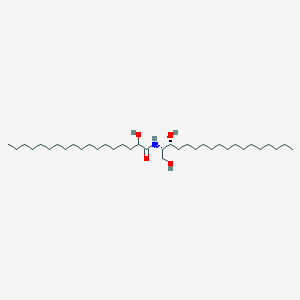
![20R-[(4R)-4-methyl-5-hexyn-1-yl]-pregn-5-en-3beta-ol](/img/structure/B3026327.png)
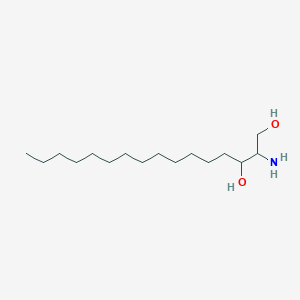
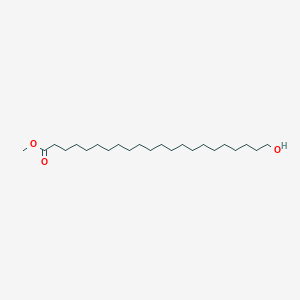
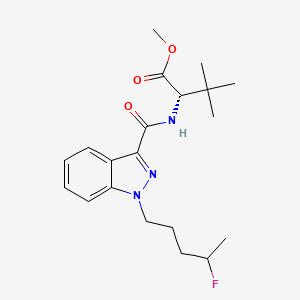
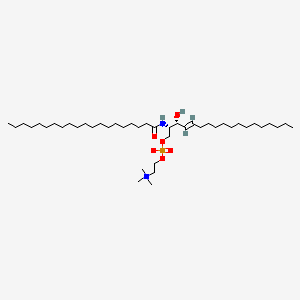
![N-[(1S,2R,3E)-2-hydroxy-1-[[(3-O-sulfo-beta-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]-acetamide](/img/structure/B3026334.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octanamide](/img/structure/B3026335.png)
